(1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol
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Overview
Description
(1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol is a chiral fluorinated alcohol with the molecular formula C8H8F3O. This compound is characterized by the presence of two fluorine atoms on the ethyl group and an additional fluorine atom on the phenyl ring. The stereochemistry of the compound is denoted by the (1R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol typically involves the use of fluorinated precursors and chiral catalysts. One common method is the asymmetric reduction of the corresponding ketone using chiral catalysts such as oxazaborolidine or BINAP-Ru complexes. The reaction is usually carried out under mild conditions with hydrogen gas as the reducing agent.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts such as alcohol dehydrogenases (ADHs). These enzymes catalyze the reduction of ketones to alcohols with high enantioselectivity. The process can be optimized for large-scale production by immobilizing the enzymes on solid supports and using continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent under mild conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its fluorinated structure.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of drugs with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The fluorine atoms can form strong hydrogen bonds and dipole-dipole interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Fluorophenyl)ethanol: Similar structure but lacks the additional fluorine atoms on the ethyl group.
(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol: Contains chlorine atoms instead of fluorine on the phenyl ring.
1-(3-Fluorophenyl)ethanol: Lacks the chiral center and additional fluorine atoms.
Uniqueness
(1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol is unique due to its specific stereochemistry and the presence of multiple fluorine atoms. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(1R)-2,2-difluoro-1-(3-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,7-8,12H/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITQZNNRSBAUCR-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@H](C(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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